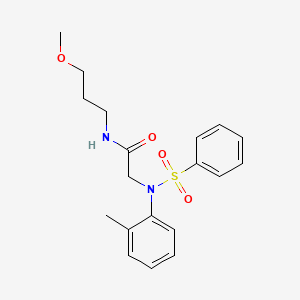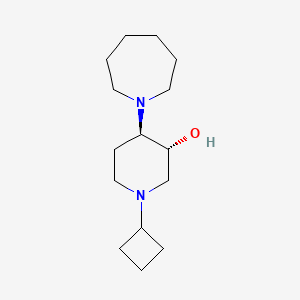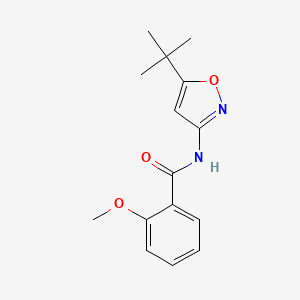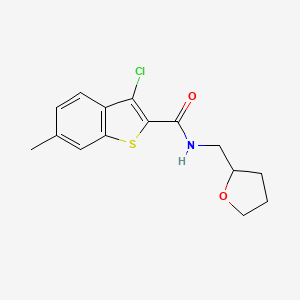![molecular formula C26H23N3O4S B4904003 N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4904003.png)
N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxy group, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated product.
Applications De Recherche Scientifique
N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide include:
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Propriétés
IUPAC Name |
N-[4-[(3,4-dimethylbenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-15-8-9-18(12-16(15)2)24(30)29-26(34)27-19-10-11-20(22(14-19)32-3)28-25(31)23-13-17-6-4-5-7-21(17)33-23/h4-14H,1-3H3,(H,28,31)(H2,27,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGDXVVLYRPXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4903937.png)
![(2Z)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B4903942.png)

![(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine](/img/structure/B4903959.png)


![2-(5-{[4-(2-fluorophenoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4903974.png)



![(5E)-5-[(3-Methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4904014.png)
![4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4904015.png)
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B4904022.png)
